molecular formula C10H8Cl2N2O B079639 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one CAS No. 13124-17-9

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Cat. No.: B079639
CAS No.: 13124-17-9
M. Wt: 243.09 g/mol
InChI Key: NPLZMVKJNPOHRL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazolone core substituted with a 3,4-dichlorophenyl group and a methyl group, contributing to its unique chemical properties and reactivity.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one”. For instance, a study reported the synthesis of a related compound and its potential as a SARS-CoV-2 agent . Another study suggested the potential use of related compounds in the treatment of breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of the pyrazolone ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZMVKJNPOHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156977
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13124-17-9
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13124-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.763
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Q & A

Q1: What is the synthetic route for producing 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?

A1: The synthesis involves a two-step process []:

    Q2: How was the synthesized this compound characterized?

    A2: The study employed various analytical techniques to confirm the structure and purity of the synthesized compound []:

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